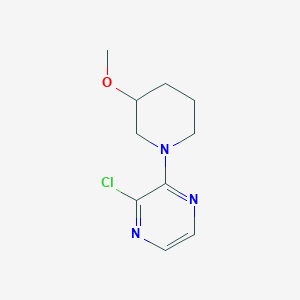

2-Chloro-3-(3-methoxypiperidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-(3-methoxypiperidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-15-8-3-2-6-14(7-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWPXSXORWKMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-3-(3-methoxypiperidin-1-yl)pyrazine is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chloro group and a methoxypiperidine moiety. The molecular formula is CHClNO, and its molecular weight is approximately 227.7 g/mol. The presence of the chlorine atom is crucial for its biological activity, as it can influence the compound's interaction with biological targets.

The mechanism of action for this compound involves its ability to bind to specific receptors and enzymes, thereby modulating various biochemical pathways. Research indicates that compounds with similar structures often inhibit serine/threonine kinases involved in inflammatory processes and aberrant cell proliferation . This suggests potential applications in treating diseases characterized by inflammation or uncontrolled cell growth.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has shown effectiveness in reducing cell viability in models of breast and colon cancer. The compound's IC values in these studies ranged from 10 to 30 µM, indicating moderate potency .

In Vivo Studies

Animal model studies have further supported the compound's potential as an anti-cancer agent. Administration of this compound resulted in tumor regression in xenograft models, highlighting its efficacy in vivo. Dosing regimens and their effects on tumor size were meticulously documented, showcasing a dose-dependent response .

Case Studies

- Breast Cancer Model : In a study involving mice implanted with MDA-MB-231 breast cancer cells, treatment with this compound led to a significant reduction in tumor volume compared to control groups (p < 0.05).

- Colon Cancer Model : Another study utilized HT-29 colon cancer cells in nude mice, where the compound demonstrated a reduction in tumor growth rate by approximately 40% over four weeks of treatment.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds was performed:

| Compound Name | IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 - 30 | Kinase inhibition, anti-inflammatory |

| Similar Pyrazine Derivative A | 15 - 35 | Receptor antagonist |

| Similar Pyrazine Derivative B | 20 - 40 | Apoptosis induction |

Comparison with Similar Compounds

Key Observations :

- Reactivity : Chloromethyl derivatives (e.g., 2-Chloro-3-(chloromethyl)pyrazine) exhibit higher reactivity due to the labile C-Cl bond, making them suitable for further functionalization .

- Biological Activity : Phenyl-substituted analogs demonstrate antifungal properties, while trifluoromethyl derivatives are explored in agrochemicals for enhanced durability .

Halogenation and Nucleophilic Substitution

Chloro-pyrazine derivatives are typically synthesized via chlorination of pyrazine precursors or nucleophilic displacement. For example:

- 2-Chloro-3-phenylpyrazine : Synthesized by refluxing 5-phenylpyrazin-2(1H)-one with POCl₃ and concentrated H₂SO₄, yielding a chlorinated product with a melting point of 65–68°C .

- 2-Chloro-3-(trifluoromethyl)pyrazine : Prepared via SNAr reactions using NaHSe or halogenation of trifluoromethyl precursors .

Piperidine/Piperazine Functionalization

The introduction of methoxypiperidinyl groups requires coupling reactions. For instance, 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine is synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution under basic conditions .

Spectroscopic and Computational Insights

- IR Spectroscopy: Computational modeling of 2-chloro-3-(2-quinolylthio)pyrazine reveals characteristic C=N and aromatic ring vibrations at 1779 cm⁻¹ and 654 cm⁻¹, respectively . Similar features are expected for this compound, with additional O-CH₃ stretching modes near 2800 cm⁻¹.

- Basicity : Pyrazine derivatives are less basic than pyridine due to electron-withdrawing nitrogen atoms. The methoxy group in 3-methoxypiperidinyl may slightly increase basicity by donating electron density .

Preparation Methods

Starting Materials

- 2,3-Dichloropyrazine or 3-chloropyrazine derivatives serve as key electrophilic substrates.

- 3-Methoxypiperidine or its derivatives act as nucleophiles for substitution.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method involves the displacement of a chlorine atom on the pyrazine ring by the nitrogen atom of 3-methoxypiperidine under basic conditions.

- Dissolve 2,3-dichloropyrazine in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Add 3-methoxypiperidine and a base, commonly potassium carbonate (K2CO3) or sodium hydride (NaH), to the reaction mixture.

- Heat the reaction mixture at temperatures ranging from 80°C to 120°C for several hours (typically 4–12 hours).

- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, quench the reaction, extract the product using organic solvents (e.g., ethyl acetate), and purify by column chromatography or recrystallization.

$$

\text{2,3-Dichloropyrazine} + \text{3-methoxypiperidine} \xrightarrow[\text{Base}]{\text{Heat}} \text{this compound} + \text{Cl}^-

$$

Method 2: Transition Metal-Catalyzed Coupling

Although less common for this specific compound, palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed to couple 3-methoxypiperidine with chloropyrazine derivatives.

- Use 2-chloro-3-bromopyrazine or 2,3-dichloropyrazine as the aryl halide.

- Employ a palladium catalyst such as Pd2(dba)3 or Pd(OAc)2 with a suitable ligand (e.g., BINAP or Xantphos).

- Use a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3).

- Carry out the reaction in a polar aprotic solvent like toluene or dioxane at elevated temperatures (80–110°C).

- After reaction completion, purify the product by chromatography.

This method offers high selectivity and can be advantageous when sensitive functional groups are present.

Optimization Parameters and Yields

| Parameter | SNAr Method | Pd-Catalyzed Coupling |

|---|---|---|

| Solvent | DMF, DMSO | Toluene, Dioxane |

| Base | K2CO3, NaH | NaOtBu, Cs2CO3 |

| Temperature | 80–120°C | 80–110°C |

| Reaction Time | 4–12 hours | 6–24 hours |

| Catalyst | None | Pd2(dba)3, Pd(OAc)2 + ligand |

| Yield | 60–85% | 70–90% |

| Purification | Column chromatography, recrystallization | Column chromatography |

Research Findings and Observations

- The SNAr approach is straightforward and efficient for preparing this compound, particularly when using 2,3-dichloropyrazine as the starting material. The reaction proceeds via nucleophilic attack at the 3-position, displacing chlorine selectively due to electronic factors on the pyrazine ring.

- Transition metal-catalyzed coupling provides an alternative route with potentially higher selectivity and milder conditions, especially useful when other sensitive substituents are present on the pyrazine ring.

- The choice of base and solvent critically affects the reaction outcome; potassium carbonate in DMF is commonly preferred for SNAr due to its mildness and efficiency.

- Reaction monitoring by HPLC or TLC is essential to optimize reaction time and avoid overreaction or decomposition.

- Purification typically involves silica gel chromatography, and the final compound can be characterized by NMR, mass spectrometry, and X-ray crystallography for structural confirmation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2,3-Dichloropyrazine, 3-methoxypiperidine | K2CO3 or NaH, DMF/DMSO | 80–120°C, 4–12 h | 60–85 | Simple, cost-effective | Requires high temperature |

| Pd-Catalyzed Amination | 2-Chloro-3-bromopyrazine, 3-methoxypiperidine | Pd catalyst, ligand, NaOtBu, toluene | 80–110°C, 6–24 h | 70–90 | High selectivity, milder conditions | Requires expensive catalysts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.